molecular formula C20H20F2N6OS B10895513 2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B10895513
M. Wt: 430.5 g/mol
InChI Key: JMZVMEOMJQPJLS-BHGWPJFGSA-N
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Description

2-({4-ETHYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound featuring a triazole ring, fluorinated aromatic groups, and a hydrazide moiety

Preparation Methods

The synthesis of 2-({4-ETHYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorinated aniline: This step involves nucleophilic substitution reactions.

    Formation of the hydrazide moiety: This can be done through condensation reactions with hydrazine derivatives.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The fluorinated aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and fluorinated aromatic compounds. What sets 2-({4-ETHYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Conclusion

2-({4-ETHYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a compound of significant interest due to its complex structure and potential applications across various scientific fields

Properties

Molecular Formula

C20H20F2N6OS

Molecular Weight

430.5 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-fluoroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H20F2N6OS/c1-2-28-18(12-23-17-9-7-16(22)8-10-17)25-27-20(28)30-13-19(29)26-24-11-14-3-5-15(21)6-4-14/h3-11,23H,2,12-13H2,1H3,(H,26,29)/b24-11+

InChI Key

JMZVMEOMJQPJLS-BHGWPJFGSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)F)CNC3=CC=C(C=C3)F

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)F)CNC3=CC=C(C=C3)F

Origin of Product

United States

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